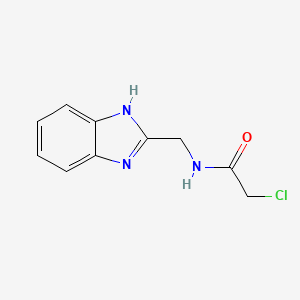

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-5-10(15)12-6-9-13-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUOLKZKPRUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide typically involves the reaction of 2-chloromethylbenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with other amines or aldehydes to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiparasitic Properties

The compound exhibits notable antimicrobial and antiparasitic activities. Research has demonstrated that derivatives of benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide, show effectiveness against various bacterial strains and parasites. For instance:

| Microorganism | Activity | MIC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 4.0 |

| Escherichia coli | Antibacterial | 8.0 |

| Plasmodium falciparum | Antiparasitic | 10.0 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 6.5 |

| A431 (Skin Cancer) | 4.8 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy Against Tumors : A study demonstrated that this compound significantly reduced tumor size in mouse models of cancer, showing promise as an anticancer agent.

- Synergistic Effects with Other Drugs : Research indicated that when combined with standard chemotherapeutics, this compound enhanced the overall efficacy against resistant cancer cell lines.

- Anti-inflammatory Effects : In addition to its antimicrobial and anticancer properties, this compound showed significant anti-inflammatory activity in models of acute inflammation.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also being explored for use in:

- Agrochemicals : Its properties may be beneficial in developing new pesticides or fungicides.

- Material Science : The compound's unique structure allows it to be utilized as an intermediate in synthesizing novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The chloroacetamide group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Modifications

The following table highlights key structural differences between N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide and its analogues:

Key Observations :

- Chloroacetamide vs. Thioether/Carboxylic Acid : The chloroacetamide group in the target compound provides electrophilic reactivity, enabling nucleophilic substitution reactions, whereas thioether (e.g., compound 15) or carboxylic acid derivatives (e.g., compounds 40–46) exhibit distinct electronic and solubility profiles .

Biologische Aktivität

N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, characterized by the presence of a chloroacetamide group. The chemical formula is . The benzimidazole nucleus is known for its ability to interact with various biological targets, which contributes to the compound's pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Like many benzimidazole derivatives, this compound can bind to tubulin proteins, disrupting microtubule assembly. This disruption affects cell division and can lead to malsegregation of chromosomes, which is critical in cancer therapy .

- DNA Topoisomerase Inhibition : Studies have shown that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes essential for DNA replication and transcription. This inhibition may contribute to the anticancer effects observed in various cell lines .

- Anti-inflammatory Effects : Some benzimidazole compounds exhibit anti-inflammatory properties by interacting with receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors . These interactions may provide additional therapeutic benefits.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further development in treating infections .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma). The findings are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 ± 0.5 |

| MCF7 | 12.3 ± 0.3 |

| A431 | 18.9 ± 0.7 |

The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent .

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings:

- In Vivo Studies : Research conducted on murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was linked to increased oxidative stress in cancer cells leading to apoptosis .

- Combination Therapy : A study explored the effects of combining this compound with traditional chemotherapeutic agents. Results showed enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl) to activate the carboxylic acid intermediate. For example, a dichloromethane solvent system with triethylamine as a base at 273 K ensures efficient amide bond formation. Post-reaction purification involves trituration with ethanol to obtain crystalline products (yield ~91%) . Variations in solvent polarity, temperature, and stoichiometry of reagents (e.g., excess amine) should be systematically tested to optimize yields.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) is employed, with refinement using SHELXL . Key parameters include dihedral angles between aromatic rings (e.g., ~79.3° for benzothiazole derivatives) and hydrogen-bonding motifs (N–H···O, C–H···π). Intramolecular hydrogen bonds between the amide N–H and benzimidazole oxygen, along with π-stacking interactions, contribute to stability. Data collection at low temperatures (e.g., 100 K) minimizes thermal displacement errors .

Q. What preliminary biological activities are reported for structurally analogous chloroacetamides?

- Methodological Answer : Analogous compounds (e.g., benzothiazole-acetamides) exhibit anticancer, antibacterial, and antifungal activities. Bioassays involve in vitro testing against cell lines (e.g., MCF-7 for cancer) or microbial strains (e.g., E. coli), with IC₅₀ values calculated via MTT assays. Structural modifications, such as halogen substitution (Cl, Br), enhance activity by improving lipophilicity and target binding .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model electron distribution and frontier orbitals (HOMO-LUMO gaps). Basis sets like 6-31G(d,p) are used to compute partial charges, electrostatic potentials, and reaction pathways (e.g., nucleophilic substitution at the chloroacetamide group). Validation against experimental UV-Vis spectra ensures reliability .

Q. What structural features govern the compound’s coordination chemistry with metal ions, and how can this be exploited in sensor design?

- Methodological Answer : The amide and benzimidazole nitrogen atoms act as donor sites for metal coordination (e.g., Hg²⁺, Cu²⁺). Spectrofluorimetric titrations in ethanol/water (1:1) reveal stoichiometry (e.g., 1:1 ligand-metal) and binding constants (e.g., logK = 4.5–5.2). Fluorescence quenching or enhancement upon metal binding enables "turn-on" probe applications. Molecular docking simulations (AutoDock Vina) predict binding modes .

Q. How do substituents on the benzimidazole ring influence pharmacological activity and metabolic stability?

- Methodological Answer : SAR studies compare derivatives with substituents at the 4-/5-positions of the benzimidazole. Electron-withdrawing groups (e.g., Cl, NO₂) improve target affinity (e.g., kinase inhibition), while methoxy groups enhance metabolic stability (microsomal assays). Pharmacokinetic parameters (t₁/₂, Cₘₐₓ) are assessed in rodent models .

Q. What analytical challenges arise in characterizing degradation products of this compound under hydrolytic conditions?

- Methodological Answer : Hydrolysis of the chloroacetamide group generates 2-hydroxyacetamide and benzimidazole derivatives. LC-MS (ESI+) with C18 columns and 0.1% formic acid mobile phase identifies degradation products. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics, while NMR (¹H, ¹³C) confirms structural changes .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrogen-bonding motifs for similar acetamides: How can these be reconciled?

- Analysis : Variations in crystal packing (e.g., centrosymmetric dimers vs. helical chains) arise from solvent polarity (apolar vs. polar) during crystallization. Conflicting reports on C–H···O vs. N–H···O dominance are resolved via Hirshfeld surface analysis, which quantifies interaction contributions (e.g., 25% O–H···N vs. 12% C–H···π) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.